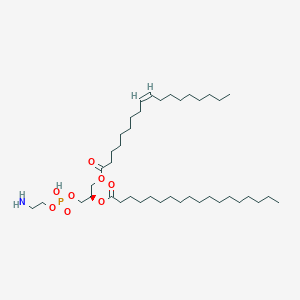

1-(9Z-octadecenoyl)-2-octadecanoyl-sn-glycero-3-phosphoethanolamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-oleoyl-2-stearoyl-sn-glycero-3-phosphoethanolamine is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine in which the acyl substituents at positions 1 and 2 are specified as oleoyl and stearoyl respectively. It derives from an oleic acid and an octadecanoic acid. It is a tautomer of a 1-oleoyl-2-stearoyl-sn-glycero-3-phosphoethanolamine zwitterion.

PE(18:1(9Z)/18:0), also known as pe (18:1N-9/18:0) or GPEtn(36:1), belongs to the class of organic compounds known as phosphatidylethanolamines. These are glycerophosphoetahnolamines in which two fatty acids are bonded to the glycerol moiety through ester linkages. Thus, PE(18:1(9Z)/18:0) is considered to be a glycerophosphoethanolamine lipid molecule. PE(18:1(9Z)/18:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PE(18:1(9Z)/18:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PE(18:1(9Z)/18:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. PE(18:1(9Z)/18:0) participates in a number of enzymatic reactions. In particular, Cytidine monophosphate and PE(18:1(9Z)/18:0) can be biosynthesized from CDP-ethanolamine and DG(18:1(9Z)/18:0/0:0); which is mediated by the enzyme choline/ethanolaminephosphotransferase. Furthermore, PE(18:1(9Z)/18:0) can be biosynthesized from PS(18:1(9Z)/18:0) through the action of the enzyme phosphatidylserine decarboxylase. Furthermore, PE(18:1(9Z)/18:0) can be biosynthesized from PS(18:1(9Z)/18:0) through the action of the enzyme phosphatidylserine decarboxylase. Finally, Cytidine monophosphate and PE(18:1(9Z)/18:0) can be biosynthesized from CDP-ethanolamine and DG(18:1(9Z)/18:0/0:0); which is catalyzed by the enzyme choline/ethanolaminephosphotransferase. In humans, PE(18:1(9Z)/18:0) is involved in phosphatidylethanolamine biosynthesis pe(18:1(9Z)/18:0) pathway and phosphatidylcholine biosynthesis PC(18:1(9Z)/18:0) pathway.

Wissenschaftliche Forschungsanwendungen

Lipid Transfer Assays

1-(9Z-octadecenoyl)-2-octadecanoyl-sn-glycero-3-phosphoethanolamine plays a role in in vitro lipid transfer assays. These assays are critical for understanding lipid movements between membranes and their impact on cellular functions (Zhang & Wang, 2013).

Small Molecule Interaction Studies

It's used in studies exploring interactions between small molecules and lipid membranes. This research is vital for drug development and analysis, as it elucidates how molecules like anesthetics interact with cell membranes (Huang et al., 2013).

Biosensors

This phospholipid is integral to the development of biosensors, specifically for detecting nitric oxide. These biosensors have applications in medical diagnostics and environmental monitoring (Gomes et al., 2019).

Neurotrophic Effects

Research indicates potential neurotrophic effects of this phospholipid, suggesting applications in neurological research and therapies (Kwon et al., 2003).

Ligand-Receptor Interaction Monitoring

It aids in monitoring ligand-receptor interactions on lipid bilayers. This is crucial for understanding cell membrane function and developing medical devices and sensor biotechnology (Robison et al., 2013).

Cytotoxicity Studies

This phospholipid is used in studies assessing cytotoxicity, especially in cancer research. Understanding its interaction with cell membranes can provide insights into the mechanisms of cancer therapy (Ma et al., 2002).

Liposome Research

It plays a significant role in the study of liposomes for drug and gene delivery, contributing to the understanding of how surface charge and bilayer fluidity affect protein binding and drug delivery efficiency (Triantafyllopoulou et al., 2022).

Membrane Structure Studies

This phospholipid is important for exploring the structure and dynamics of lipid bilayers, which is fundamental in understanding cell membrane behavior (Leekumjorn & Sum, 2006).

Biophysical Properties of Membranes

It helps in investigating the effects of various agents on the biophysical properties of model membranes. This is critical for understanding how different substances interact with cell membranes and potentially alter their functions (Torrecillas et al., 2006).

Membrane Fluorescence Studies

The lipid is used in studies involving fluorescence microscopy techniques to investigate lipid membranes, which is essential for understanding cell membrane dynamics and interactions (Skaug et al., 2009).

Surfactant Interactions

It is involved in studying the interactions between surfactants and phospholipids, which has implications for drug delivery systems and the development of biomedical applications (Scarzello et al., 2006).

Biomarker Identification

This phospholipid is used in metabolomic profiling to identify potential biomarkers for diseases like asthma, improving diagnosis and treatment (Tian et al., 2017).

Structural Analysis of Neurological Membranes

It contributes to the understanding of the structure and order of neurological membranes, which is crucial for neuroscientific research and the development of treatments for neurological disorders (West et al., 2020).

Membrane Domain Shape Studies

Research on this phospholipid aids in understanding how lipid domain shape and composition affect the properties of bilayers, which is key to cell membrane research (Bagatolli & Gratton, 2000).

Multilayer Membrane Stability

It is crucial in studying the stability of multilayer membranes at the air-water interface, which has implications for understanding biological membranes and interactions with peptides or proteins (Saccani et al., 2004).

Prodrug Concepts in Drug Delivery

This phospholipid is key in the development of liposome-based drug-delivery systems involving masked antitumor ether lipids, a concept that combines drug delivery and prodrug approaches (Andresen et al., 2004).

Bilayer Fluidity and Stability

Studies involving this lipid explore how lipid compositions modulate the fluidity and stability of bilayers, which is vital for understanding cell membrane dynamics (Liu et al., 2013).

Gene Delivery

It is used in the development of DOPE embedded liposomes for gene delivery, contributing to advancements in non-viral gene carrier technologies (Liu, 2015).

Analytical Techniques

This phospholipid is involved in enhancing the reproducibility of phospholipid analyses by MALDI-MSMS, which is essential for accurate identification and characterization of lipids (Pridmore et al., 2011).

Eigenschaften

Molekularformel |

C41H80NO8P |

|---|---|

Molekulargewicht |

746 g/mol |

IUPAC-Name |

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate |

InChI |

InChI=1S/C41H80NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19,39H,3-16,18,20-38,42H2,1-2H3,(H,45,46)/b19-17-/t39-/m1/s1 |

InChI-Schlüssel |

LICSIKXBSOVGBP-VEAYGOGPSA-N |

Isomerische SMILES |

CCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)COP(=O)(O)OCCN |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COP(=O)(O)OCCN |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

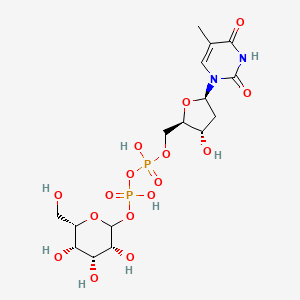

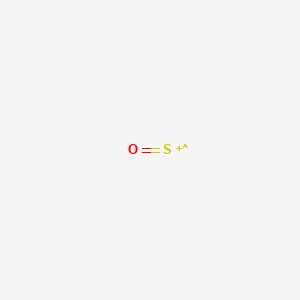

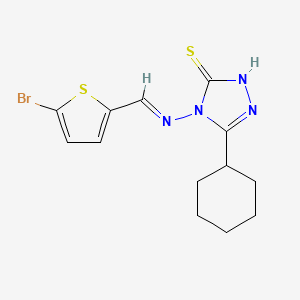

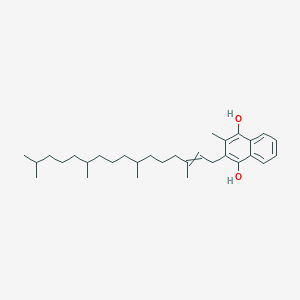

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine](/img/structure/B1242692.png)

![(3R,3'R,4'S,6'R,8'S,8'aS)-8'-[1-azocanyl(oxo)methyl]-5-[2-(1-cyclohexenyl)ethynyl]-6'-[4-(2-hydroxyethoxy)phenyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione](/img/structure/B1242693.png)